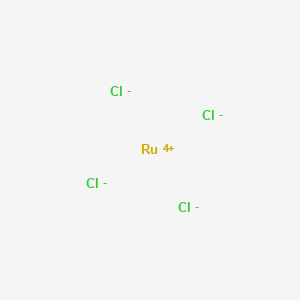
S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine: is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two phenylmethyl groups attached to a cyclohexane ring with two amine groups. Its molecular formula is C16H19N, and it has a molecular weight of 225.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amine groups with the benzyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Major Products Formed: The major products formed from these reactions include N-oxides, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine: It is also studied for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions .
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes. Its unique structure makes it suitable for use in the synthesis of specialty chemicals and materials .
Mecanismo De Acción
The mechanism by which S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine exerts its effects involves its ability to form stable complexes with metal ions. These complexes can act as catalysts in various chemical reactions, facilitating the transformation of substrates into desired products. The molecular targets and pathways involved include coordination with transition metals and activation of specific chemical bonds .
Comparación Con Compuestos Similares
Bis(1-phenylethyl)amine: This compound has a similar structure but with ethyl groups instead of benzyl groups.
Bis(1-phenylpropyl)amine: Similar to S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine but with propyl groups.
Bis(1-phenylbutyl)amine: Another similar compound with butyl groups.
Uniqueness: this compound is unique due to its specific combination of cyclohexane and benzyl groups, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
1369529-80-5 |
|---|---|
Fórmula molecular |
C20H26N2 |
Peso molecular |
294.43384 |
Sinónimos |
S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-tert-Butyl 4-(hydroxyimino)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1143927.png)

![5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid](/img/structure/B1143935.png)
![6-[Bis(tert-butoxycarbonyl)amino]-4-aminopyrimidine](/img/structure/B1143938.png)
![2-Oxa-6-azaspiro[3.5]nonane oxalate](/img/structure/B1143939.png)

